Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate derivatives often involves complex organic reactions, aiming at introducing functional groups that confer desired chemical and biological properties. A notable method for the preparation of similar compounds involves bromination reactions, which introduce bromo substituents into the quinoline structure, providing a pathway for further functionalization (Ukrainets et al., 2013). Additionally, the development of improved synthesis methods allows for the creation of a series of hetarylamides derived from ethyl pyrroloquinoline carboxylate, showcasing the versatility of synthetic approaches in modifying the core structure for enhanced biological activity (Ukrainets, Tkach, & Grinevich, 2008).
Scientific Research Applications
- Scientific Field : Chemistry, specifically Organic Building Blocks and Heterocyclic Building Blocks .
- Summary of the Application : This compound is used as a building block in organic chemistry and pharmaceutical intermediate . It’s also related to Antineoplastics, which are drugs used in chemotherapy to inhibit the maturation and proliferation of neoplasms (abnormal growth of tissue or tumor) .
- Results or Outcomes : The outcomes would also depend on the specific research context. In the context of pharmaceutical intermediates, the outcome would be the successful synthesis of a target compound. In the context of antineoplastics, the outcome might be the inhibition of tumor growth .
Another compound, “Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate”, which is similar to the requested compound, is noted for its anticorrosive properties. They effectively adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding.
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Antitumor Activity : This heterocyclic fragment is a well-known pharmacophore among the functional derivatives of which compounds with antitumor activity have been found .
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Antimicrobial Activity : Compounds with this core structure have shown antimicrobial activity .
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Antifungal Activity : Some compounds with this structure have demonstrated antifungal properties .
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Antiviral Activity : There are compounds with this core structure that have shown antiviral activity .
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Antioxidant Activity : Compounds with this structure have been found to have antioxidant activity .
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Anti-inflammatory Activity : Some compounds with this structure have demonstrated anti-inflammatory properties .
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Anticoagulant Activity : There are compounds with this core structure that have shown anticoagulant activity .
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Antitumor Activity : This heterocyclic fragment is a well-known pharmacophore among the functional derivatives of which compounds with antitumor activity have been found .
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Antimicrobial Activity : Compounds with this core structure have shown antimicrobial activity .
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Antifungal Activity : Some compounds with this structure have demonstrated antifungal properties .
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Antiviral Activity : There are compounds with this core structure that have shown antiviral activity .
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Antioxidant Activity : Compounds with this structure have been found to have antioxidant activity .
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Anti-inflammatory Activity : Some compounds with this structure have demonstrated anti-inflammatory properties .
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Anticoagulant Activity : There are compounds with this core structure that have shown anticoagulant activity .
properties
IUPAC Name |
ethyl 1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)12-9-15-8-4-6-10-5-3-7-11(12)13(10)15/h3,5,7,9H,2,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYWUGSDJVIVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCC3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609513 | |
Record name | Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate | |
CAS RN |
124730-53-6 | |
Record name | Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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